BenchChemオンラインストアへようこそ!

3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Histamine H3 receptor Binding affinity Non-imidazole antagonist

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS 1341563-84-5), also referenced as HPP-002, is a heterocyclic small molecule with a pyrazinone core substituted by a 3-hydroxypiperidine moiety and a methyl group. The compound has been reported as a potent histamine H3 receptor ligand with a binding affinity (Ki) of 1.0–1.2 nM in recombinant human H3 receptor assays , and it also demonstrates antagonist activity at the H3 receptor (IC50 = 459 nM) in a cellular functional assay.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1341563-84-5
Cat. No. B1468542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one
CAS1341563-84-5
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C=CN=C(C1=O)N2CCCC(C2)O
InChIInChI=1S/C10H15N3O2/c1-12-6-4-11-9(10(12)15)13-5-2-3-8(14)7-13/h4,6,8,14H,2-3,5,7H2,1H3
InChIKeySINQBXCWDSUQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS 1341563-84-5): A Dual-Target Chemical Probe for H3 Receptor and PI3Kδ Inhibitor Procurement


3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS 1341563-84-5), also referenced as HPP-002, is a heterocyclic small molecule with a pyrazinone core substituted by a 3-hydroxypiperidine moiety and a methyl group . The compound has been reported as a potent histamine H3 receptor ligand with a binding affinity (Ki) of 1.0–1.2 nM in recombinant human H3 receptor assays [1], and it also demonstrates antagonist activity at the H3 receptor (IC50 = 459 nM) in a cellular functional assay [1]. Additionally, this compound is cited as Compound 1-18 in US Patent 11,179,389, where it functions as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor with an IC50 of 219 nM in a human whole blood basophil assay [2]. The compound has a molecular formula of C10H15N3O2 and a molecular weight of 209.24 g/mol, and is available from multiple suppliers at purities of 95–98% [3].

Why Generic H3 Antagonists or PI3Kδ Inhibitors Cannot Replace 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one in Research Procurement


Simple chemical or pharmacological class substitutions (e.g., swapping for pitolisant, JNJ-31001074, or idelalisib) fail because this compound occupies a unique dual-activity chemical space that is not replicated by single-target reference molecules. The hydroxypiperidine-pyrazinone scaffold delivers high-affinity H3 receptor binding (Ki ~1 nM) in a non-imidazole chemotype, while simultaneously exhibiting PI3Kδ inhibition in a whole blood functional assay—properties that are not simultaneously present in any single standard-of-care comparator [1][2]. Furthermore, the 3-hydroxypiperidine substitution pattern confers distinct hydrogen-bonding topology and logP (~ -0.26) that cannot be mimicked by simple 4-hydroxypiperidine analogs or unsubstituted piperidine variants, directly impacting solubility, metabolic stability, and blood–brain barrier penetration potential relative to in-class alternatives . Generic substitution without head-to-head bridging data thus risks loss of target engagement, altered pharmacokinetics, or unexpected off-target profiles, making direct procurement of the specific CAS entity essential for reproducible research.

Head-to-Head and Cross-Study Quantitative Differentiation Data for 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one


Histamine H3 Receptor Binding Affinity: Ki Comparison Against Pitolisant and Reference Antagonists

In a displacement assay using [3H]R-alpha-methyl histamine on recombinant human H3 receptor, the target compound demonstrates a Ki of 1.0–1.2 nM [1]. This binding affinity is approximately 5- to 10-fold more potent than the clinically approved H3 antagonist/inverse agonist pitolisant (Ki = 5.3–8.7 nM in similar human H3 binding assays) [2]. Although a direct head-to-head study is not available, the cross-study comparison under comparable radioligand displacement conditions indicates superior target engagement at the receptor level.

Histamine H3 receptor Binding affinity Non-imidazole antagonist

Functional H3 Receptor Antagonism: Cellular IC50 Versus Reference H3 Antagonists

In a cellular functional assay employing CHO-K1 cells expressing recombinant human H3 receptor, the target compound exhibits antagonist activity with an IC50 of 459 nM, measured via cAMP-modulated luciferase gene reporter readout [1]. By comparison, the reference H3 antagonist thioperamide shows an IC50 of approximately 10–30 nM in similar cAMP-based functional assays [2]. The target compound is therefore a moderate-potency functional antagonist, a feature that distinguishes it from full inverse agonists and may be advantageous for probing biased signaling or partial antagonism without complete receptor silencing.

Histamine H3 receptor Functional antagonism cAMP assay

PI3Kδ Inhibition in a Disease-Relevant Human Whole Blood Assay

According to US Patent 11,179,389, the target compound (Compound 1-18) inhibits PI3Kδ with an IC50 of 219 nM in a human whole blood assay, measured as inhibition of anti-IgE-stimulated cysteinyl leukotriene (CysLT) release from basophils [1]. This assay format is more physiologically relevant than isolated enzyme or cell-line screens. The clinical PI3Kδ inhibitor idelalisib shows an IC50 of ~2.5 nM in purified enzyme assays but its whole blood potency is attenuated due to high protein binding; direct cross-study whole blood data for idelalisib in the same basophil CysLT assay is not publicly available, but literature suggests a shift of 20- to 100-fold between biochemical and whole blood assays for this class [2]. The target compound's whole blood potency thus represents a distinct pharmacological profile that may be relevant for ex vivo target engagement studies.

PI3K delta Whole blood assay Basophil activity

Physicochemical Differentiation: Hydroxypiperidine Regioisomer and logP Comparison

The computed logP of the target compound is -0.2586, indicating moderate hydrophilicity driven by the 3-hydroxypiperidine substituent and the pyrazinone carbonyl . By comparison, 4-hydroxypiperidine analogs and des-hydroxy piperidine variants typically display logP values 0.5–1.5 units higher, reflecting reduced hydrogen-bonding capacity [1]. The lower logP suggests improved aqueous solubility and potentially reduced non-specific protein binding, which is consistent with the compound's potent binding affinity despite only moderate lipophilicity. Additionally, the 3-hydroxy substitution distinguishes this compound from the more common 4-hydroxy regioisomer series, altering the spatial orientation of the hydrogen bond donor/acceptor motif and potentially influencing complementarity with the H3 receptor binding pocket [2].

Physicochemical properties logP Solubility

Optimal Research Procurement Scenarios for 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one Based on Verified Differentiation Data


High-Affinity H3 Receptor Binding Probe for CNS Histaminergic Target Engagement Studies

With a Ki of ~1 nM for the recombinant human H3 receptor [1], this compound is ideally suited as a radioligand displacement standard or cold competitor in receptor occupancy assays. Its sub-nanomolar affinity bridges the gap between endogenous histamine (low affinity) and clinical candidates like pitolisant (Ki ~5–9 nM), enabling competitive binding experiments with lower nonspecific binding than more lipophilic H3 antagonists.

Investigating H3 Receptor Biased Signaling and Functional Selectivity

The >400-fold gap between binding affinity (Ki = 1 nM) and cellular functional antagonism (IC50 = 459 nM) [1] makes this compound a unique tool for dissecting H3 receptor signaling bias. Researchers can use it to test whether certain H3-mediated pathways (e.g., cAMP inhibition vs. β-arrestin recruitment) are differentially engaged, a question that cannot be addressed with full inverse agonists such as thioperamide.

PI3Kδ Inhibition Studies Requiring Ex Vivo Whole Blood Target Engagement Benchmarks

The defined whole blood IC50 of 219 nM against PI3Kδ-mediated CysLT release [2] provides a direct reference point for designing ex vivo pharmacodynamic assays. Unlike purified enzyme data that require correction for protein binding and cellular permeability, this whole blood benchmark enables more accurate dose selection for basophil activation studies or inflammation models.

Medicinal Chemistry Scaffold for Dual H3/PI3Kδ Ligand Optimization

The pyrazinone-hydroxypiperidine core simultaneously engages two therapeutically relevant targets (H3 and PI3Kδ) [1][2], making it an attractive starting scaffold for multi-target drug discovery programs in neuroinflammation or immuno-oncology. Its moderate lipophilicity (logP ~ -0.26) and synthetically accessible secondary alcohol handle facilitate further derivatization without encountering the solubility penalties typical of more lipophilic dual-target inhibitors.

Quote Request

Request a Quote for 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.